2,5-dichloro-N-propylbenzamide
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Overview
Description
2,5-Dichloro-N-propylbenzamide is an organic compound with the molecular formula C10H11Cl2NO. It is a derivative of benzamide, where two chlorine atoms are substituted at the 2nd and 5th positions of the benzene ring, and a propyl group is attached to the nitrogen atom of the amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-propylbenzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with propylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-Dichlorobenzoyl chloride+Propylamine→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dichloro-N-propylbenzamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atoms on the benzene ring can be substituted by other electrophiles under appropriate conditions.
Nucleophilic Substitution: The amide group can participate in nucleophilic substitution reactions, especially under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used.
Nucleophilic Substitution: Strong bases like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products:
Substitution Reactions: Products depend on the electrophile or nucleophile used.
Oxidation and Reduction: Products include various oxidized or reduced forms of the original compound
Scientific Research Applications
2,5-Dichloro-N-propylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-propylbenzamide involves its interaction with specific molecular targets. The chlorine atoms and the amide group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2,5-Dichlorobenzamide: Lacks the propyl group, leading to different chemical properties and reactivity.
N-propylbenzamide: Lacks the chlorine atoms, affecting its biological activity and chemical behavior.
3,5-Dichloro-N-propylbenzamide: Chlorine atoms are positioned differently, leading to variations in reactivity and applications.
Uniqueness: 2,5-Dichloro-N-propylbenzamide is unique due to the specific positioning of the chlorine atoms and the propyl group, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,5-dichloro-N-propylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGFAGYIBITWEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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